2-(2-bromo-4-fluorophenoxy)-N-methylacetamide
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Overview
Description
2-(2-Bromo-4-fluorophenoxy)-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-fluorophenol, which is achieved by bromination of 4-fluorophenol using bromine in the presence of a suitable solvent.
Formation of Phenoxy Intermediate: The 2-bromo-4-fluorophenol is then reacted with methylamine to form the phenoxy intermediate.
Acetamide Formation: The final step involves the reaction of the phenoxy intermediate with acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted phenoxy derivatives, oxidized acetamides, and reduced amides .
Scientific Research Applications
2-(2-Bromo-4-fluorophenoxy)-N-methylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide.
4-Bromo-2-fluorophenol: Another similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of bromo and fluoro substituents on the phenoxy ring makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNAUDUJZOHJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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